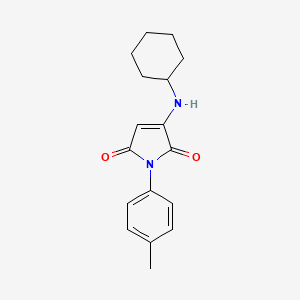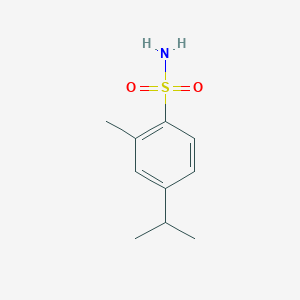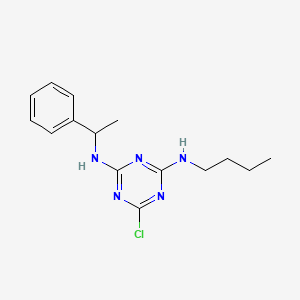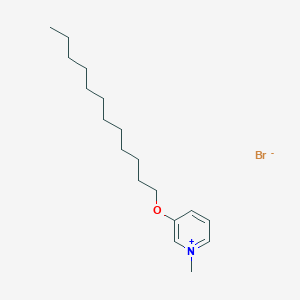
3-(Dodecyloxy)-1-methylpyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dodecyloxy)-1-methylpyridin-1-ium bromide is a cationic surfactant known for its amphiphilic properties, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This compound is used in various applications due to its ability to reduce surface tension and form micelles in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecyloxy)-1-methylpyridin-1-ium bromide typically involves the quaternization of 3-(dodecyloxy)pyridine with methyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent like diethyl ether.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-(Dodecyloxy)-1-methylpyridin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate can be used to substitute the bromide ion.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products
Substitution: Products depend on the nucleophile used. For example, using sodium hydroxide can yield the corresponding hydroxide salt.
Oxidation: Oxidation can lead to the formation of pyridine N-oxide derivatives.
Scientific Research Applications
3-(Dodecyloxy)-1-methylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and emulsifiers.
Mechanism of Action
The mechanism of action of 3-(Dodecyloxy)-1-methylpyridin-1-ium bromide primarily involves its ability to interact with lipid bilayers and proteins. The compound can insert itself into lipid membranes, disrupting their structure and increasing permeability. This property is particularly useful in drug delivery, where it can facilitate the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dodecyloxy)-2-hydroxypropyl trimethylammonium bromide
- 1-Methyl-3-propylimidazolium bromide
Uniqueness
3-(Dodecyloxy)-1-methylpyridin-1-ium bromide is unique due to its specific structure, which provides a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant and in forming stable micelles, which is advantageous in various applications compared to other similar compounds.
Properties
CAS No. |
113187-39-6 |
|---|---|
Molecular Formula |
C18H32BrNO |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-dodecoxy-1-methylpyridin-1-ium;bromide |
InChI |
InChI=1S/C18H32NO.BrH/c1-3-4-5-6-7-8-9-10-11-12-16-20-18-14-13-15-19(2)17-18;/h13-15,17H,3-12,16H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
CQNNQGDJXKZHGU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOC1=C[N+](=CC=C1)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14314621.png)
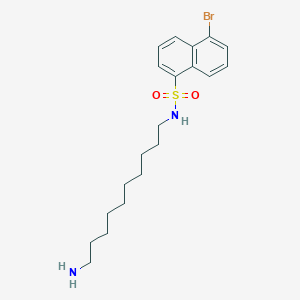

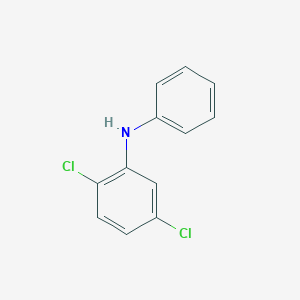
![1-([1,1'-Biphenyl]-4-yl)-2-(1,3-dithiolan-2-ylidene)ethan-1-one](/img/structure/B14314654.png)

![2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14314683.png)

![2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan](/img/structure/B14314697.png)

![[Di(propan-2-yl)amino]-methoxyphosphinate](/img/structure/B14314714.png)
